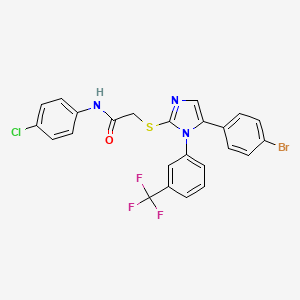

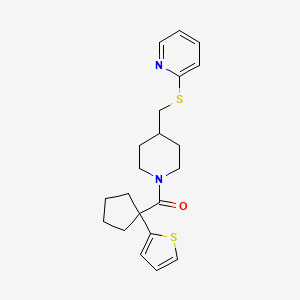

![molecular formula C24H29N3O2 B2495191 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 849033-31-4](/img/structure/B2495191.png)

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups and structural features, including an ethyl group, a methoxy group, a tolyl group (which is a functional group related to toluene ), and a complex spiro arrangement of a pyrazolo[1,5-c][1,3]oxazine ring system fused with a piperidine ring.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the spiro ring system. For instance, the tolyl group might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Antitrypanosomal Activity

Pyrazolo [1,5-a]pyrimidines, including our compound of interest, exhibit valuable properties as antimetabolites in purine biochemical reactions. Specifically, they have demonstrated significant antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. Developing effective treatments is crucial, and compounds like ours could play a role in combating this disease.

Antischistosomal Activity

In addition to antitrypanosomal effects, pyrazolo [1,5-a]pyrimidines have shown promise as antischistosomal agents . Schistosomiasis, another neglected tropical disease, affects millions of people worldwide. Novel compounds with antischistosomal activity are essential for improving treatment options.

HMG-CoA Reductase Inhibition

Some pyrazolo [1,5-a]pyrimidines act as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . These compounds may have potential applications in managing hypercholesterolemia and related cardiovascular diseases.

COX-2 Selective Inhibition

COX-2 selective inhibitors are valuable for managing inflammation and pain. Pyrazolo [1,5-a]pyrimidines have been explored as potential COX-2 inhibitors . Understanding their selectivity and efficacy can contribute to drug development.

AMP Phosphodiesterase Inhibition

AMP phosphodiesterase inhibitors play a role in regulating cyclic AMP (cAMP) levels. Pyrazolo [1,5-a]pyrimidines have been investigated for their inhibitory effects on AMP phosphodiesterase . These compounds could impact cellular signaling pathways.

KDR Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy. Pyrazolo [1,5-a]pyrimidines have been studied as KDR (VEGFR-2) kinase inhibitors, potentially affecting angiogenesis and tumor growth . Their selectivity and safety profiles are essential considerations.

Antimicrobial Properties

Pyrazolo [1,5-a]pyrimidines have also demonstrated antimicrobial activity . Investigating their effectiveness against specific pathogens can guide their potential use in treating infections.

Antianxiety Agents

Finally, pyrazolo [1,5-a]pyrimidines have been explored as potential antianxiety agents . Understanding their mechanisms of action and safety profiles is crucial for psychiatric drug development.

properties

IUPAC Name |

1'-ethyl-7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-26-14-12-24(13-15-26)27-21(19-6-5-7-22(28-3)23(19)29-24)16-20(25-27)18-10-8-17(2)9-11-18/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSBZBJMZZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)